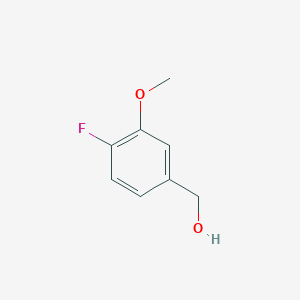

(4-Fluoro-3-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEDGSMVRLKUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343971 | |

| Record name | (4-Fluoro-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128495-45-4 | |

| Record name | (4-Fluoro-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-3-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-3-methoxybenzyl Alcohol

Introduction: The Role of a Key Building Block in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the success of synthesizing a novel Active Pharmaceutical Ingredient (API) is fundamentally reliant on the quality and characteristics of its precursors. 4-Fluoro-3-methoxybenzyl alcohol (CAS No. 128495-45-4) is a pivotal chemical intermediate, valued for its unique substitution pattern on the benzene ring which offers a versatile scaffold for building molecular complexity. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a critical prerequisite for process optimization, formulation development, and ensuring the ultimate safety and efficacy of the final drug product.[1][2][3]

This guide provides a detailed examination of the core physical properties of 4-fluoro-3-methoxybenzyl alcohol. Moving beyond a simple datasheet, we will explore the causality behind why these properties are measured, detail the authoritative experimental protocols for their determination, and discuss their direct implications on the pharmaceutical development pipeline.

Molecular Identity and Core Physicochemical Data

The foundational step in characterizing any chemical entity is to establish its fundamental properties. This data serves as the primary identifier and the basis for all subsequent analytical and formulation work.

| Property | Value | Source(s) |

| CAS Number | 128495-45-4 | [4][5] |

| Molecular Formula | C₈H₉FO₂ | [5] |

| Molecular Weight | 156.15 g/mol | [5] |

| Physical Form | White crystalline solid | [5] |

| Density | 1.187 g/cm³ | [6] |

| pKa (Predicted) | 13.98 ± 0.10 | [5] |

Thermal Properties: Stability and Purity Assessment

The thermal behavior of an intermediate is a critical indicator of its purity, stability, and suitability for various manufacturing processes which may involve heating or milling.

Melting Point

The melting point is one of the most crucial physical properties, providing a rapid and effective measure of a compound's purity.[7] Impurities typically depress and broaden the melting range. For 4-fluoro-3-methoxybenzyl alcohol, a sharp melting range is indicative of high purity.

This relatively low melting point suggests that care must be taken during storage and handling in warmer climates to prevent sintering or melting, which could affect powder flow and handling characteristics.

Boiling Point

While this compound is a solid at room temperature, its boiling point is relevant for purification methods like distillation under reduced pressure and for assessing its thermal stability at elevated temperatures.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold-standard method for melting point determination in the pharmaceutical industry.[9] Unlike the capillary method, which relies on visual observation, DSC provides quantitative thermodynamic data. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] The resulting thermogram gives a precise melting onset temperature, peak maximum, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 4-fluoro-3-methoxybenzyl alcohol into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sublimation. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point (e.g., 80°C).[11]

-

Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak on the heat flow vs. temperature curve.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

-

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile: A Cornerstone of Developability

A compound's solubility is arguably one of the most critical physical properties in drug development.[12] It directly influences bioavailability, the choice of formulation, and the design of in vitro screening assays.[9] For an intermediate, solubility in reaction solvents is key for process efficiency, while its aqueous solubility can impact downstream purification and waste treatment processes.

While specific quantitative solubility data for 4-fluoro-3-methoxybenzyl alcohol is not widely published, the following protocol outlines the definitive "shake-flask" method for its determination.

Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Causality: The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[13] The principle is to create a saturated solution by adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached (i.e., the concentration of the dissolved solid no longer changes over time).[14][15] This ensures the measured value is the true maximum concentration of the compound that can be dissolved in that solvent system at a given temperature.

Methodology:

-

System Preparation: Add an excess amount of solid 4-fluoro-3-methoxybenzyl alcohol to a series of vials containing the desired test media (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water, ethanol, DMSO). The excess solid should be clearly visible.[13][15]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 24-72 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This is achieved by either:

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF). Care must be taken to avoid adsorption of the compound onto the filter material.

-

-

Quantification: Immediately dilute the clear filtrate or supernatant with a suitable solvent to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation: Construct a calibration curve using standards of known concentration. Use the curve to determine the concentration in the diluted sample and back-calculate to find the solubility in the original solvent (e.g., in mg/mL or µg/mL).

Caption: Impact of Solubility on Key Drug Development Stages.

Spectroscopic Profile: Structural Confirmation

Spectroscopic data provides an essential fingerprint for a molecule, confirming its identity and structure. For drug development professionals, this data is non-negotiable for batch release and regulatory filings.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ ~7.10-7.00 (m, 2H): Two aromatic protons. One will be a doublet of doublets (ortho to -CH₂OH and meta to -F) and the other a doublet of doublets (ortho to -F and meta to -CH₂OH).

-

δ ~6.95 (t, 1H): Aromatic proton ortho to the methoxy group and ortho to the fluorine, appearing as a triplet due to coupling with fluorine and the adjacent proton.

-

δ ~4.60 (s, 2H): The two benzylic protons of the -CH₂OH group. The signal is a singlet as there are no adjacent protons.

-

δ ~3.90 (s, 3H): The three protons of the methoxy (-OCH₃) group, appearing as a sharp singlet.

-

δ ~1.70 (br s, 1H): The hydroxyl (-OH) proton. The chemical shift and multiplicity can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ ~150-155 (d, J ≈ 245 Hz): C4, the carbon directly bonded to fluorine, will show a large one-bond carbon-fluorine coupling constant.

-

δ ~145-150 (s): C3, the carbon bonded to the methoxy group.

-

δ ~130-135 (s): C1, the ipso-carbon to which the benzyl alcohol group is attached.

-

δ ~120-125 (d): Aromatic CH carbons, showing smaller C-F coupling.

-

δ ~110-115 (d): Aromatic CH carbons, showing smaller C-F coupling.

-

δ ~64-65 (s): The benzylic carbon of the -CH₂OH group.

-

δ ~56 (s): The methoxy carbon (-OCH₃).

Key IR Absorption Frequencies (Solid, KBr)

-

3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group, broadened due to hydrogen bonding.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching from the -CH₂ and -OCH₃ groups.

-

1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

1150-1100 cm⁻¹: C-F stretching.

-

1050-1000 cm⁻¹: C-O stretching of the primary alcohol.

Conclusion

4-Fluoro-3-methoxybenzyl alcohol is more than a collection of atoms; it is a precisely defined chemical entity whose utility in pharmaceutical R&D is dictated by its physical properties. Its melting point serves as a reliable barometer of purity, its solubility profile governs its application in both synthesis and biological assays, and its spectroscopic signature provides unambiguous structural confirmation. The protocols and data presented in this guide offer a robust framework for researchers and scientists to fully characterize this intermediate, ensuring its effective and reliable application in the complex, multi-stage process of drug development. By grounding our work in these fundamental physical principles, we build quality and predictability into the very foundation of pharmaceutical innovation.

References

-

abcr GmbH. AB134932 | CAS 128495-45-4. Available from: [Link]

-

ChemBK. 4-Fluoro-3-Methoxybenzyl Alcohol. Available from: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

University College London (UCL). Chemical shifts. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Guidance on the design and conduct of biopharmaceutics classification system-based biowaiver studies. Available from: [Link]

- Kubinyi, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Assay and Drug Development Technologies.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. Available from: [Link]

- Ward, S. E., & Davis, A. M. (2014). Physical Properties in Drug Design. In Burger's Medicinal Chemistry and Drug Discovery.

-

PYG Lifesciences. (2024). API & Pharma Intermediates: Backbone of Drug Development. Available from: [Link]

-

Scribd. Experiment 01 - Determination of Melting Point of An Organic Compound. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of Pharmaceutical Intermediates in Drug Discovery. Available from: [Link]

-

Organisation for Economic Co-operation and Development (OECD). ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. Available from: [Link]

-

The Royal Society of Chemistry. Contents - Supporting Information. Available from: [Link]

- Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry.

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Fluorobenzyl alcohol(459-56-3) 13C NMR [m.chemicalbook.com]

- 3. 3-Hydroxy-4-methoxybenzyl alcohol [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. hil8_sln.html [ursula.chem.yale.edu]

- 7. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-Fluorobenzyl alcohol(459-56-3) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-FLUORO-3-METHOXYBENZYL ALCOHOL(128495-45-4) 1H NMR spectrum [chemicalbook.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. web.pdx.edu [web.pdx.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to (4-Fluoro-3-methoxyphenyl)methanol: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-3-methoxyphenyl)methanol is a substituted benzyl alcohol that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring, make it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and its applications, with a focus on its role in the development of novel chemical entities.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₉FO₂[1] |

| Molecular Weight | 156.15 g/mol [1] |

| CAS Number | 128495-45-4[1][2] |

| Appearance | White crystalline solid |

| Melting Point | 48-49 °C |

| Boiling Point | 260 °C |

| Synonyms | 4-Fluoro-3-methoxybenzyl alcohol, 2-Fluoro-5-(hydroxymethyl)anisole[1] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. This transformation can be reliably achieved using a metal hydride reducing agent, such as sodium borohydride or lithium aluminum hydride. The following protocol details the synthesis using sodium borohydride, a milder and safer alternative to lithium aluminum hydride, making it suitable for most standard laboratory settings.

Experimental Protocol: Reduction of 4-fluoro-3-methoxybenzaldehyde

Materials:

-

4-fluoro-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 equivalents) to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a white crystalline solid.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is chosen for its selectivity in reducing aldehydes and ketones without affecting other functional groups that might be present. Its handling and work-up are also significantly safer compared to more reactive hydrides like LiAlH₄.

-

Solvent: Methanol is an excellent solvent for both the starting aldehyde and sodium borohydride. It also serves as a proton source during the work-up.

-

Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction between sodium borohydride and the aldehyde, preventing potential side reactions.

-

Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions ensures the removal of any unreacted reagents, by-products, and inorganic salts, leading to a cleaner crude product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is an interpretation of the expected spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals corresponding to the aromatic, methoxy, methylene, and hydroxyl protons.

-

Aromatic Protons (δ 6.8-7.2 ppm): The three protons on the benzene ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets) resulting from coupling to each other and to the fluorine atom.

-

Methylene Protons (-CH₂OH, δ ~4.6 ppm): The two protons of the hydroxymethyl group will likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.

-

Hydroxyl Proton (-OH, variable shift): The chemical shift of the hydroxyl proton is concentration-dependent and can appear over a broad range. It will typically be a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six signals will be observed in the aromatic region. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will show smaller C-F couplings.

-

Methylene Carbon (-CH₂OH, δ ~65 ppm): The carbon of the hydroxymethyl group will appear in this region.

-

Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the methoxy group will appear as a sharp signal.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

-

O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band in this region is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.[3]

-

C-H Stretch (Aromatic, ~3000-3100 cm⁻¹; Aliphatic, ~2850-3000 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the aromatic ring and the methylene and methoxy groups.

-

C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): Several sharp absorptions in this region are characteristic of the benzene ring.

-

C-O Stretch (~1000-1300 cm⁻¹): Strong absorptions corresponding to the C-O bonds of the alcohol and the ether linkages will be present in this region.[3]

-

C-F Stretch (~1000-1400 cm⁻¹): A strong absorption in this region will be due to the carbon-fluorine bond.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a valuable building block in this context.

-

Scaffold for Bioactive Molecules: The molecule's structure provides a versatile scaffold that can be further functionalized. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These transformations allow for its incorporation into more complex molecular architectures.

-

Probing Structure-Activity Relationships (SAR): In drug discovery programs, the synthesis of analogues is crucial for understanding SAR. This compound provides a unique substitution pattern that allows researchers to probe the effects of fluorine and methoxy groups at specific positions on a phenyl ring, influencing the electronic and steric properties of the final compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

This information is a general guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals and functional materials. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for publications. Available at: [Link]

-

Chemsrc. 4-Fluoro-3-hydroxybenzaldehyde. Available at: [Link]

- Google Patents. Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

PrepChem.com. Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Available at: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

-

Organic Chemistry Data. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

New Drug Approvals Blog. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Available at: [Link]

-

PubChem. (3-Fluoro-4-methoxyphenyl)-(4-iodophenyl)methanol. Available at: [Link]

-

ResearchGate. 1 H and 13 C NMR Data of Compounds 3 and 4 (methanol-d 4 ). Available at: [Link]

-

NIST WebBook. 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. Available at: [Link]

Sources

- 1. 4-FLUORO-3-METHOXYBENZYL ALCOHOL | 128495-45-4 [chemicalbook.com]

- 2. 128495-45-4|this compound|BLD Pharm [bldpharm.com]

- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

Solubility Profile of (4-Fluoro-3-methoxyphenyl)methanol: A Predictive and Methodological Guide for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

(4-Fluoro-3-methoxyphenyl)methanol is a key substituted benzyl alcohol intermediate utilized in the synthesis of complex pharmaceutical agents. Its solubility characteristics in various organic solvents are critical for optimizing reaction conditions, developing robust purification protocols, and designing stable formulations. This technical guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on molecular structure analysis and the fundamental principle of "like dissolves like."[1][2] Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Introduction: The Strategic Importance of Solubility Data

In the landscape of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a preliminary checkbox; it is a cornerstone of process chemistry and formulation science. This compound, with its unique pattern of fluoro and methoxy substitutions on the phenyl ring, presents a distinct polarity and hydrogen bonding profile. This profile dictates its interaction with solvent molecules, directly influencing:

-

Reaction Kinetics: The rate and completeness of chemical reactions often depend on the ability of the solvent to dissolve reactants and stabilize transition states.

-

Crystallization and Purification: Selecting an appropriate solvent/anti-solvent system is paramount for achieving high purity and yield during crystallization, the primary method for purifying solid compounds.

-

Formulation Development: For drug intermediates, understanding solubility informs the selection of vehicles for preclinical studies. For APIs, it is fundamental to designing dosage forms with optimal bioavailability.

-

Analytical Method Development: Choosing the correct solvent is essential for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides researchers, process chemists, and formulation scientists with the foundational knowledge and practical tools to predict, determine, and apply the solubility data for this compound effectively.

Physicochemical Properties and Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. A qualitative yet powerful prediction can be made by analyzing the key physicochemical properties of this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₈H₉FO₂ | [3][4] | Indicates a significant aromatic (nonpolar) component. |

| Molecular Weight | 156.15 g/mol | [3][4] | Relatively small, which generally favors solubility.[5] |

| Melting Point | 48-49°C | [3][4] | A low melting point suggests that the crystal lattice energy is not excessively high, making dissolution more favorable compared to high-melting-point solids. |

| pKa | 13.98 ± 0.10 (Predicted) | [3] | The hydroxyl group is weakly acidic, similar to other benzyl alcohols. Solubility will increase dramatically in basic aqueous solutions due to deprotonation and salt formation. |

| Appearance | White crystalline solid | [3] | Confirms that energy input is required to overcome lattice forces for dissolution. |

Structural Analysis: The Key to Prediction

The molecular structure reveals a molecule of dual character:

-

Polar Features: The primary alcohol (-CH₂OH) group is the most significant polar feature. It can act as both a hydrogen bond donor and acceptor, making it highly interactive with other polar and protic solvents.

-

Moderately Polar Features: The methoxy (-OCH₃) ether group and the fluorine (-F) atom are polar, electron-withdrawing groups that can act as hydrogen bond acceptors.

-

Nonpolar Feature: The benzene ring forms a rigid, hydrophobic core.

The guiding principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be most effective.[1][2]

Predictive Solubility Framework

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solute's -OH group and the solvent's -OH group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions. Solvents act as hydrogen bond acceptors for the solute's -OH group. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | Highly polar nature and strong hydrogen bond accepting capability effectively solvate the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Moderately polar and can interact favorably with the entire molecule's polarity distribution. |

| Aromatic | Toluene | Moderate to Low | Favorable π-π stacking interactions with the benzene ring, but less effective at solvating the polar hydroxyl group. |

| Nonpolar | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The significant polarity mismatch between the polar functional groups of the solute and the nonpolar solvent prevents effective solvation. |

| Aqueous | Water | Sparingly Soluble | The polar groups promote solubility, but the hydrophobic benzene ring limits it. Follows the general rule of thumb where solubility decreases for alcohols with more than five carbon atoms. |

The following diagram illustrates the logical flow for arriving at these predictions.

Caption: Logical workflow for predicting compound solubility.

Gold-Standard Protocol: Quantitative Solubility Determination via Shake-Flask Method

While predictions are invaluable for initial screening, quantitative data is essential for process modeling and regulatory submissions. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[5]

Objective

To determine the equilibrium solubility (in mg/mL or g/L) of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge (optional, for aiding phase separation)

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)

-

Volumetric flasks and pipettes

-

Quantification Instrument: HPLC-UV system is preferred for its specificity and sensitivity. A UV-Vis spectrophotometer can be used if the compound has a unique chromophore and the solvent has a suitable UV cutoff.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Methodology

-

Preparation of Stock Solutions for Calibration: Accurately prepare a series of calibration standards of this compound in each solvent to be tested. The concentration range should bracket the expected solubility.

-

Analytical Method Validation (Trustworthiness Pillar): Develop and validate an HPLC-UV method. Establish linearity, accuracy, and precision. Determine the retention time and UV maximum for the analyte. This ensures the reliability of your quantification.

-

Sample Preparation: a. To a series of glass vials, add an excess amount of solid this compound. "Excess" is critical; a good starting point is 50-100 mg. The solid should remain visible at the end of the experiment to confirm saturation. b. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial. c. Securely cap the vials. Prepare each sample in triplicate for statistical validity.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5°C) and moderate agitation speed. b. Allow the samples to equilibrate for at least 24 hours. Expert Insight: For crystalline compounds, 48 hours is often preferred to ensure the system has reached true thermodynamic equilibrium. A preliminary kinetic study (measuring concentration at 12, 24, 48, and 72 hours) can definitively determine the required equilibration time.

-

Sampling and Filtration: a. After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for 30 minutes to allow the excess solid to settle. b. Carefully withdraw a portion of the supernatant using a syringe. Avoid disturbing the solid material at the bottom. c. Immediately pass the solution through a chemically compatible syringe filter into a clean autosampler vial or test tube. This step is crucial to remove all undissolved particulates. Causality Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Sample Analysis: a. Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the calibration curve. b. Analyze the diluted samples via the validated HPLC-UV method.

-

Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the solubility in the original saturated solution using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Conclusion and Applications in Drug Development

This guide establishes a robust framework for understanding and determining the solubility of this compound. The predictive analysis, based on its molecular structure, provides a rapid, cost-effective method for initial solvent screening. The detailed experimental protocol offers a clear and reliable path to generating the precise, quantitative data required for advanced process development and formulation. Armed with this information, researchers can make more informed decisions, accelerating timelines and improving the robustness of their chemical processes, ultimately contributing to the efficient development of new medicines. The principles and methodologies described herein are broadly applicable to other key pharmaceutical intermediates, serving as a valuable resource for the scientific community.

References

-

PubChem. . National Center for Biotechnology Information. (Note: This is a structurally related compound, used for general property concepts).

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link] (Note: Placeholder URL as original is dynamic).

-

PubChem. . National Center for Biotechnology Information. (Note: This is a structurally related compound, used for general property concepts).

-

LibreTexts Chemistry. (2023). Experiment: Solubility of Organic & Inorganic Compounds. [Link] (Note: Specific page URL is dynamic, linking to main domain).

-

Pace University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link] (Note: Specific page URL is dynamic, linking to main domain).

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link].

-

University of Central Arkansas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link] (Note: Specific page URL is dynamic, linking to main domain).

-

Burdick & Jackson. (n.d.). Polarity Index. [Link].

Sources

synthesis of (4-Fluoro-3-methoxyphenyl)methanol from 4-fluoro-3-methoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-methoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed framework for the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus is the selective reduction of 4-fluoro-3-methoxybenzaldehyde using sodium borohydride (NaBH₄). This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide field-proven insights for researchers, chemists, and professionals in drug development. The protocols herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as a critical intermediate, providing a versatile handle for introducing the 4-fluoro-3-methoxybenzyl moiety into more complex target molecules, such as highly selective matrix metalloproteinase-13 (MMP-13) inhibitors for potential osteoarthritis treatment.[3]

This guide details a robust and scalable synthesis of this key intermediate from its corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. The chosen methodology emphasizes safety, selectivity, and efficiency, making it suitable for both academic research and process development environments.

The Chemistry of Aldehyde Reduction: A Mechanistic Perspective

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This process is achieved through the addition of two hydrogen atoms across the carbon-oxygen double bond of the carbonyl group.[4]

The Role of Hydride Donors

The most common and effective method for this reduction involves the use of complex metal hydrides. The central principle is the delivery of a hydride ion (H⁻) as a nucleophile to the electrophilic carbonyl carbon.[5][6] While several reagents can accomplish this, the two most prominent are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).

Causality Behind Reagent Selection: For this specific synthesis, Sodium Borohydride (NaBH₄) is the superior choice. This decision is rooted in a careful consideration of reactivity, selectivity, and operational safety:

-

Enhanced Safety: LiAlH₄ is extremely reactive and pyrophoric, reacting violently with protic solvents like water and alcohols.[7] In contrast, NaBH₄ is a much milder reducing agent that is stable in and can be used with alcoholic solvents (methanol, ethanol), significantly simplifying the experimental setup and mitigating safety risks.[8][9]

-

Chemoselectivity: NaBH₄ exhibits excellent chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.[8][9] This selectivity is crucial in multi-functional molecules where only the aldehyde needs to be targeted. LiAlH₄, being more powerful, would reduce all of these functional groups.

-

Operational Simplicity: The workup procedure for a NaBH₄ reaction is far simpler and safer than for LiAlH₄, which requires a careful, multi-step quenching process (e.g., Fieser workup) to manage the violent evolution of hydrogen gas.

Reaction Mechanism

The reduction proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[5][8]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the partially positive carbonyl carbon of the 4-fluoro-3-methoxybenzaldehyde. This breaks the C=O π-bond, with the electrons moving to the oxygen atom to form a tetracoordinate alkoxide intermediate.[5][6]

-

Protonation: During the reaction or in a subsequent workup step, the negatively charged oxygen of the alkoxide intermediate is protonated by the solvent (e.g., methanol) or an added mild acid, yielding the final primary alcohol, this compound.[4][8]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Role |

| 4-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Starting Material |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Reducing Agent |

| Methanol (MeOH) | CH₃OH | 32.04 | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Quenching Agent |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |

Stoichiometry

| Reagent | Amount | Moles (mmol) | Equivalents |

| 4-Fluoro-3-methoxybenzaldehyde | 5.00 g | 32.4 | 1.0 |

| Sodium Borohydride (NaBH₄) | 1.47 g | 38.9 | 1.2 |

| Methanol (MeOH) | 100 mL | - | - |

Insight: A slight excess (1.2 equivalents) of NaBH₄ is used. This is a standard practice to ensure the complete consumption of the starting aldehyde, accounting for any minor decomposition of the reagent due to moisture or reaction with the methanol solvent.[10]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.4 mmol) of 4-fluoro-3-methoxybenzaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the initial exotherm upon addition of the reducing agent.

-

Addition of NaBH₄: While maintaining vigorous stirring and cooling, add 1.47 g (38.9 mmol) of sodium borohydride in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution from reaction with methanol) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The starting aldehyde will have a higher Rf value than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material is no longer visible by UV light.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Continue adding acid until the effervescence ceases and the pH is approximately 5-6.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake vigorously and allow the layers to separate.

-

Washing: Drain the aqueous layer. Wash the organic layer sequentially with 50 mL of water and then 50 mL of saturated brine solution. The brine wash helps to remove residual water from the organic phase.[11]

-

Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[11] Swirl the flask for 5-10 minutes. Filter the solution to remove the drying agent.

-

Final Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound is often obtained with high purity. If further purification is required, recrystallization or column chromatography can be employed.

-

Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

-

Column Chromatography: For an oily product or to achieve analytical purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.[10]

Caption: Workflow for the synthesis of this compound.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property / Technique | Expected Result | Rationale / Key Features |

| Appearance | White solid or colorless oil | Physical state at room temperature. |

| IR Spectroscopy | ~3350 cm⁻¹ (broad), ~2950 cm⁻¹, No peak at ~1700 cm⁻¹ | Appearance of a broad O-H stretch (alcohol) and disappearance of the sharp C=O stretch (aldehyde).[12] |

| ¹H NMR (CDCl₃) | δ ~7.0-6.8 (m, 3H), δ 4.65 (s, 2H), δ 3.90 (s, 3H), δ ~2.0 (br s, 1H) | Aromatic protons (m), benzylic CH₂ (s), methoxy CH₃ (s), and alcohol OH (br s). The benzylic CH₂ signal replaces the aldehyde proton signal (~9.8 ppm).[13] |

| ¹³C NMR (CDCl₃) | δ ~150-110, δ ~64, δ ~56 | Aromatic carbons, benzylic CH₂OH carbon, and methoxy CH₃ carbon. The aldehyde carbonyl carbon (~190 ppm) is absent.[13] |

Safety and Handling

-

Sodium Borohydride (NaBH₄): Toxic if swallowed and causes skin/eye irritation.[14] It reacts with water and acids to release flammable hydrogen gas.[14][15] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE, including gloves and safety glasses.[16]

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

4-Fluoro-3-methoxybenzaldehyde: May cause skin and eye irritation. Standard laboratory handling precautions should be observed.

-

Quenching: The quenching step with acid is exothermic and produces hydrogen gas. It must be performed slowly and with adequate cooling to prevent uncontrolled reaction.

Conclusion

The reduction of 4-fluoro-3-methoxybenzaldehyde with sodium borohydride is a highly reliable, safe, and efficient method for producing this compound. The causality-driven approach outlined in this guide—from the strategic selection of a mild reducing agent to the systematic workup and purification—provides a robust foundation for obtaining this key synthetic intermediate in high yield and purity. This protocol, grounded in established chemical principles and validated by practical experience, serves as a trusted resource for scientists engaged in the fields of organic synthesis and pharmaceutical development.

References

-

eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.

-

Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

- University of Michigan. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

-

PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]

-

Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium borohydride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

Crasto, A. M. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

-

Reddit. (2024). isolating product after sodium borohydride reduction. r/Chempros. Retrieved from [Link]

-

ResearchGate. (2019). Reduction using sodium borohydride?. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of 1 to 3 in the sodium borohydride-boron trifluoride etherate system. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

-

Ruminski, P. G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313-27. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

-

Autechaux, A. (2025). Discover 4-Fluoro-3-Methoxybenzyl Alcohol: Your Key Pharmaceutical Intermediate. LinkedIn. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoro-2,5-dimethoxyphenyl)methanol. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Determining a Structure with IR and NMR. YouTube. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com:443 [carlroth.com:443]

A Comprehensive Technical Guide to the Synthesis of (4-fluoro-3-methoxyphenyl)methanol via Carboxylic Acid Reduction

Introduction

Substituted benzyl alcohols are foundational building blocks in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Their versatile reactivity allows for their elaboration into a wide array of functional groups. (4-fluoro-3-methoxyphenyl)methanol, in particular, serves as a key intermediate for various bioactive compounds, where the specific substitution pattern of fluorine and methoxy groups is crucial for modulating properties such as metabolic stability and receptor binding affinity.

This guide provides an in-depth exploration of the chemical reduction of 4-fluoro-3-methoxybenzoic acid to its corresponding primary alcohol, this compound. We will dissect the mechanistic underpinnings of this transformation, compare leading synthetic strategies, and provide detailed, field-proven protocols to empower researchers and process chemists in achieving efficient and scalable synthesis.

Pillar 1: Mechanistic Rationale and Reagent Selection

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, it presents a distinct challenge compared to the reduction of more electrophilic carbonyls like aldehydes or ketones. The resonance stabilization of the carboxylate anion, formed upon deprotonation by basic reducing agents, significantly diminishes the electrophilicity of the carbonyl carbon.[1] Consequently, powerful, highly reactive reducing agents are required to drive the reaction to completion.

Two primary classes of reagents have proven effective for this purpose: aluminum hydrides and boranes.

Lithium Aluminum Hydride (LAH): The Powerhouse Reagent

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective nucleophilic reducing agent capable of reducing a vast range of functional groups, including carboxylic acids and esters.[2][3] The mechanism for the reduction of a carboxylic acid by LAH is a multi-step process:

-

Acid-Base Reaction: The initial step is a rapid and exothermic deprotonation of the carboxylic acid by the hydride, which acts as a strong base. This liberates hydrogen gas and forms a lithium carboxylate salt.[4]

-

Coordination and Activation: The aluminum center of another LAH molecule coordinates to the carbonyl oxygen of the carboxylate, activating it towards nucleophilic attack.

-

First Hydride Transfer: A hydride ion is delivered to the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Intermediate Collapse: This intermediate collapses, eliminating an OAl- species to form an aldehyde.[1] It is critical to note that the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced in the next step.

-

Second Hydride Transfer: A final hydride attacks the aldehyde carbonyl, yielding an aluminum alkoxide intermediate after a standard nucleophilic addition.[4]

-

Hydrolysis (Work-up): The reaction is completed by a careful aqueous work-up, which protonates the alkoxide to furnish the final primary alcohol and hydrolyzes the aluminum byproducts into insoluble aluminum salts.[5][6]

Caption: Mechanism of Carboxylic Acid Reduction by LiAlH₄.

Borane (BH₃): The Chemoselective Alternative

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), offers a valuable alternative to LAH. Borane is a Lewis acidic reducing agent that exhibits remarkable chemoselectivity for carboxylic acids.[1][4] Unlike LAH, it will not readily reduce esters, amides, or nitro groups under typical conditions, making it the reagent of choice when such functionalities are present elsewhere in the molecule.[7][8]

The mechanism proceeds differently from that of LAH:

-

Acyloxyborane Formation: Borane reacts with the carboxylic acid in a stepwise manner. The first step, which is rate-determining, involves the reaction of three equivalents of the carboxylic acid with one equivalent of BH₃ to form a triacyloxyborane intermediate and evolve hydrogen gas.[4]

-

Intramolecular Hydride Delivery: The carbonyl groups within the triacyloxyborane are activated by the boron center. A hydride is then delivered from the boron to the carbonyl carbon.

-

Reduction and Hydrolysis: This process repeats for the remaining acyloxy groups. Subsequent hydrolysis during the work-up cleaves the B-O bonds to release the primary alcohol.[9] The key advantage is that the intermediate is not an aldehyde, thus avoiding potential side reactions associated with aldehydes.[10]

Pillar 2: Comparative Analysis and Protocol Validation

The choice between LAH and borane depends on the specific requirements of the synthesis, including substrate functionality, scale, and safety considerations.

| Feature | Lithium Aluminum Hydride (LAH) | Borane (BH₃-THF or BH₃-SMe₂) |

| Reactivity | Extremely High | High, but more moderate than LAH |

| Chemoselectivity | Low (reduces most polar π-bonds)[3] | High (selective for carboxylic acids)[4][7] |

| Typical Solvent | Anhydrous ethers (THF, Diethyl Ether)[2] | Anhydrous THF |

| Reaction Temp. | 0 °C to reflux | 0 °C to room temperature[4] |

| Work-up | Careful, multi-step quenching required (e.g., Fieser method)[5][11] | Simpler quench (e.g., with methanol) |

| Safety | Highly pyrophoric, reacts violently with water, generates H₂ gas[3][5] | Flammable, generates H₂ gas upon reaction, but generally safer to handle than LAH |

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and work-up to ensure reproducibility and safety.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This method is highly effective and generally provides excellent yields. Strict adherence to anhydrous conditions and safety procedures is paramount.

Materials:

-

4-fluoro-3-methoxybenzoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

15% (w/v) aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel with LAH (1.5-2.0 molar equivalents) suspended in anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 4-fluoro-3-methoxybenzoic acid (1.0 molar equivalent) in anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[12]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux for 2-4 hours to ensure completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C.[5] With vigorous stirring, perform the following sequential additions very slowly and cautiously (this procedure is for a reaction using 'X' grams of LAH):

-

Isolation: Remove the ice bath and stir the resulting granular white precipitate for 30 minutes at room temperature.[6] Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.[5][12]

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH₃-THF) Complex

This method is preferred for its superior chemoselectivity and safer handling profile.

Materials:

-

4-fluoro-3-methoxybenzoic acid

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Under an inert atmosphere, charge a flame-dried round-bottom flask with a solution of 4-fluoro-3-methoxybenzoic acid (1.0 molar equivalent) in anhydrous THF. Cool the solution to 0 °C.

-

Reagent Addition: Add the BH₃-THF solution (approx. 2.0-3.0 molar equivalents of BH₃) dropwise to the stirred solution of the carboxylic acid.

-

Reaction: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 12-18 hours, or gently heat to reflux for 2-3 hours to expedite the reaction.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Isolation: Remove the solvent under reduced pressure. To the residue, add saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target alcohol.

Sources

- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 11. Workup [chem.rochester.edu]

- 12. pubs.acs.org [pubs.acs.org]

chemical reactivity of the benzylic alcohol in (4-Fluoro-3-methoxyphenyl)methanol

An In-depth Technical Guide to the Chemical Reactivity of the Benzylic Alcohol in (4-Fluoro-3-methoxyphenyl)methanol

Introduction: The Strategic Importance of Substituted Benzylic Alcohols

In the landscape of modern drug discovery and fine chemical synthesis, substituted benzylic alcohols serve as pivotal structural motifs and versatile synthetic intermediates. This compound is a prime exemplar of this class, embedding a unique electronic architecture that dictates the reactivity of its benzylic hydroxyl group. The strategic placement of a para-fluoro and a meta-methoxy group relative to the hydroxymethyl function creates a nuanced electronic environment. This guide provides an in-depth exploration of the chemical reactivity at this benzylic position, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

Electronic Landscape: The Influence of Fluoro and Methoxy Substituents

The reactivity of the benzylic alcohol is fundamentally governed by the electronic effects of the aromatic substituents. Understanding their interplay is critical for predicting reaction outcomes and selecting appropriate methodologies.

-

4-Fluoro Group (para): The fluorine atom exerts two opposing effects. Its strong electronegativity results in a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and destabilizes an adjacent carbocation. Conversely, its lone pairs can participate in a +M (mesomeric) or resonance effect, donating electron density to the ring, particularly at the ortho and para positions. For halogens, the inductive effect typically outweighs the resonance effect, making fluorine a deactivating group overall, yet it directs incoming electrophiles to the ortho and para positions.[1] In the context of benzylic reactions, this para-fluoro group will significantly influence the stability of any carbocation intermediate.

-

3-Methoxy Group (meta): The methoxy group is a classic example of a substituent with conflicting electronic influences. It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. However, its primary influence is a strong electron-donating resonance effect (+M), which activates the aromatic ring. Because it is positioned meta to the benzylic alcohol, its resonance effect does not directly stabilize a carbocation at the benzylic position but significantly increases the overall electron density of the ring.

The net result is a benzylic carbon that is less electron-deficient than in an unsubstituted benzyl alcohol but is adjacent to a ring system with complex electronic demands. This unique substitution pattern allows for fine-tuning of reactivity, enabling selective transformations that might be challenging with more simply substituted analogues.

Sources

The Strategic deployment of (4-Fluoro-3-methoxyphenyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Foreword: Beyond the Building Block – A Gateway to Novel Therapeutics

In the intricate tapestry of medicinal chemistry, the selection of starting materials and key intermediates is a critical determinant of success. The seemingly simple aromatic alcohol, (4-Fluoro-3-methoxyphenyl)methanol, has emerged as a scaffold of significant interest, offering a unique combination of physicochemical properties that can be strategically exploited in drug design. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this versatile building block, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, supported by field-proven insights and detailed experimental protocols, to empower you to leverage its full potential in your own research endeavors.

The Molecular Logic: Deconstructing the Therapeutic Advantage

The utility of this compound in medicinal chemistry is not accidental; it is a direct consequence of the interplay between its constituent functional groups. Understanding this "molecular logic" is paramount to its effective application.

-

The Fluorine Effect: The presence of a fluorine atom at the 4-position of the phenyl ring is a classic, yet powerful, tool in drug design. It can profoundly influence a molecule's metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.

-

The Methoxy Group's Influence: The methoxy group at the 3-position serves multiple purposes. It can act as a hydrogen bond acceptor, fostering crucial interactions within a protein's binding pocket. Its presence also impacts the overall lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize pharmacokinetic profiles.

-

The Benzylic Alcohol: A Handle for Derivatization: The primary alcohol functionality is a versatile reactive handle, providing a straightforward entry point for a wide array of chemical transformations. This allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of a Key Intermediate: A Reliable and Scalable Approach

The accessibility of this compound is a key prerequisite for its widespread use. A common and reliable synthetic route involves the reduction of the corresponding commercially available aldehyde, 4-fluoro-3-methoxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of 4-fluoro-3-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent suitable for this transformation.

Materials:

-

4-Fluoro-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methoxybenzaldehyde (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Reduction: Slowly add sodium borohydride (0.3-0.5 eq.) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (pH ~2-3).

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as a crude product.

-

Purification (if necessary): The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Core Applications in Drug Discovery: A Case Study Approach

The true potential of this compound is best illustrated through its successful incorporation into bioactive molecules.

Potent and Selective MMP-13 Inhibitors for Osteoarthritis